Cas no 2361657-05-6 (N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide)

N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-[5-(2-Thienyl)-1H-1,2,4-triazol-3-yl]ethyl]-2-propenamide
- N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide
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- Inchi: 1S/C11H12N4OS/c1-3-9(16)12-7(2)10-13-11(15-14-10)8-5-4-6-17-8/h3-7H,1H2,2H3,(H,12,16)(H,13,14,15)
- InChI Key: RSYDFYXEPADKMO-UHFFFAOYSA-N
- SMILES: C(NC(C1N=C(C2SC=CC=2)NN=1)C)(=O)C=C
Experimental Properties
- Density: 1.285±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.56±0.40(Predicted)
N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605081-0.05g |
N-{1-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide |
2361657-05-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on N-{1-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide
N-{1-5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide: A Comprehensive Overview
N-{1-5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide, with the CAS registry number 2361657-05-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with a 1,2,4-triazole moiety and an amide group. The integration of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
The thiophene ring in the molecule contributes to its aromaticity and stability, while the 1,2,4-triazole group is known for its ability to form hydrogen bonds and participate in various chemical reactions. The amide group further enhances the molecule's versatility by providing additional sites for functionalization. Recent studies have highlighted the potential of this compound as a building block for constructing bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer drug development.
Recent research has focused on the synthesis and characterization of N-{1-5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-ylethyl}prop-2-enamide. Scientists have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a novel approach to synthesize this compound using a one-pot reaction strategy. This method not only simplifies the synthesis process but also reduces the environmental footprint compared to traditional multi-step syntheses.
In terms of biological activity, this compound has shown promising results in preliminary assays. Researchers have reported that it exhibits moderate anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Additionally, studies conducted on its cytotoxicity against various cancer cell lines have revealed selective activity against certain types of malignancies. These findings underscore its potential as a lead compound for drug development.
The structural flexibility of N-{1-5-(Thiophen-2-yL)-1H-1,2,4-triazol--ylethyl}prop--enamide also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Furthermore, its electronic properties make it a potential candidate for applications in organic electronics and optoelectronics.
From an environmental perspective, there is growing interest in understanding the biodegradation and toxicity profiles of this compound. Preliminary studies suggest that it undergoes slow biodegradation under aerobic conditions, which raises concerns about its long-term environmental impact. However, further research is needed to fully assess its eco-toxicological profile.
In conclusion, N-{1--(Thiophen--yL)-H--trizol--ylethyl}prop--enamide (CAS No: 2361657--05--6) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in organic chemistry and pharmacology. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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